molecular formula C10H10F3NO2 B8689779 Ethyl 3-amino-4-(trifluoromethyl)benzoate

Ethyl 3-amino-4-(trifluoromethyl)benzoate

Cat. No. B8689779
M. Wt: 233.19 g/mol
InChI Key: YNNQZTINJDSFGJ-UHFFFAOYSA-N
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Patent
US04307113

Procedure details

To a solution containing 5.62 g. of anhydrous p-toluenesulfonic acid pre-dissolved in 100 ml. of anhydrous ethanol and 500 ml. of benzene is added 6.1 g. of 2-amino-α,α,α-trifluoro-p-toluic acid. The solution is refluxed under an extractor containing a thimble of anhydrous magnesium sulfate for 11 days with periodic replacement of the drying agent. The resultant solution is then cooled, neutralized with 2 N sodium hydroxide and the organic layer is separated, washed with 2 N sodium hydroxide, and then with brine. After drying the organic solution over anhydrous magnesium sulfate, the solvents are removed on a rotary evaporator and the resulting crystals are dried to yield 2-amino-α,α,α-trifluoro-p-toluic acid ethyl ester (4-trifluoromethylanthranilic acid ethyl ester), m.p. 38°-39° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC(S(O)(=O)=O)=C[CH:2]=1.[NH2:12][C:13]1[CH:18]=[C:17]([C:19]([OH:21])=[O:20])[CH:16]=[CH:15][C:14]=1[C:22]([F:25])([F:24])[F:23].S([O-])([O-])(=O)=O.[Mg+2].[OH-].[Na+]>C1C=CC=CC=1.C(O)C>[CH2:1]([O:20][C:19]([C:17]1[CH:16]=[CH:15][C:14]([C:22]([F:23])([F:24])[F:25])=[C:13]([NH2:12])[CH:18]=1)=[O:21])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(=O)O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a solution containing 5.62 g
TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed under an extractor
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed with 2 N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic solution over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents are removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the resulting crystals are dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC(=C(C=C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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